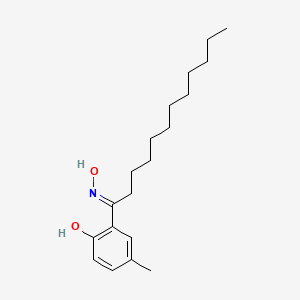
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lauryl p-Cresol Ketoxime: is an organic compound with the chemical formula C19H31NO2 . It is known for its unique structure, which includes a lauryl group (a twelve-carbon chain) attached to a p-cresol (a methylphenol) and a ketoxime functional group. This compound is used in various industrial and scientific applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Lauryl p-Cresol Ketoxime can be synthesized through a mechanochemical pathway, which involves the conversion of ketones to oximes using a simple mortar-pestle grinding method . This method is versatile and robust, allowing for the conversion of a broad range of ketones to oximes. The reaction typically involves the use of hydroxylamine hydrochloride as a reagent, which reacts with the ketone under basic conditions to form the oxime.
Industrial Production Methods: In industrial settings, the production of Lauryl p-Cresol Ketoxime may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
化学反应分析
Types of Reactions: Lauryl p-Cresol Ketoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Lauryl p-Cresol Ketoxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the formulation of personal care products, such as skin conditioners and pH buffers.
作用机制
The mechanism of action of Lauryl p-Cresol Ketoxime involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The oxime group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Lauryl p-Cresol Ketoxime can be compared with other ketoximes and cresol derivatives:
Acetoxime: A simpler ketoxime with a shorter carbon chain.
Cyclohexanone oxime: A cyclic ketoxime with different reactivity.
p-Cresol: A simpler aromatic compound without the oxime group.
Uniqueness: Lauryl p-Cresol Ketoxime is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain ketoximes. This makes it suitable for specific applications where longer hydrophobic chains are advantageous .
生物活性
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime, also known as Lauryl p-Cresol Ketoxime, is a compound that has garnered attention for its diverse biological activities. This organic molecule features a lauryl group, a p-cresol moiety, and an oxime functional group, contributing to its unique properties and potential applications in various fields, particularly in antimicrobial and anti-inflammatory contexts.
- Molecular Formula : C19H31NO2
- Molecular Weight : 305.5 g/mol
- Structural Characteristics : The compound combines a long alkyl chain (dodecane) with a hydroxymethylphenyl moiety, enhancing its lipophilicity and influencing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism likely involves interactions with biological molecules through hydrogen bonding, which can disrupt cellular processes and biochemical pathways. Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
The compound has also been explored for its potential as a lipoxygenase inhibitor. Lipoxygenases are enzymes that play a crucial role in the inflammatory response by converting fatty acids into leukotrienes. Inhibition of these enzymes can lead to reduced inflammation, suggesting that this compound may be beneficial in treating inflammatory diseases.
Cytotoxicity and Cancer Research
Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has been suggested that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells. The cytotoxic effects are often assessed using assays such as the MTT assay, which measures cell viability and proliferation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 1-(2-Hydroxy-5-methylphenyl)-1-octanone oxime | C15H23NO2 | 249.35 g/mol | Shorter alkyl chain; less hydrophobic |
| 2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol | C19H31NO2 | 305.5 g/mol | Similar structure but different functional groups |
| E-1-(2'-hydroxy-5'-methylphenyl)-1-dodecanone oxime | C19H31NO2 | 305.5 g/mol | Geometric isomer; may exhibit different reactivity |
The unique combination of the long alkyl chain and hydroxymethylphenyl moiety enhances the lipophilicity of this compound compared to shorter-chain analogs, potentially influencing its biological activity and applications in formulations.
Case Studies and Research Findings
Several studies have focused on the biological activity of oximes similar to this compound:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain oxime derivatives exhibit high cytotoxicity against cancer cell lines such as HeLa and MCF7, with IC50 values indicating potent antiproliferative effects. For example, some derivatives showed IC50 values as low as 8.7 µM against PC3 cells .
- Mechanisms of Action : Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and oxidative stress induction . This suggests that this compound might share similar pathways.
属性
CAS 编号 |
103582-41-8 |
|---|---|
分子式 |
C19H31NO2 |
分子量 |
305.5 g/mol |
IUPAC 名称 |
2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+ |
InChI 键 |
OOXQDZTUGOJLHK-CZIZESTLSA-N |
手性 SMILES |
CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O |
规范 SMILES |
CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















